molecular formula C11H6Cl2N2O2 B1475668 3-Chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid CAS No. 1892861-82-3

3-Chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid

Cat. No.: B1475668
CAS No.: 1892861-82-3
M. Wt: 269.08 g/mol
InChI Key: MUAFISXZECJNPW-UHFFFAOYSA-N
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Description

3-Chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H6Cl2N2O2 and its molecular weight is 269.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential as a Building Block in Drug Synthesis

Carboxylic acids, including those derived from biomass such as levulinic acid, have been identified as key building blocks for synthesizing a variety of value-added chemicals. These compounds possess carbonyl and carboxyl functional groups, making them versatile and unique in drug synthesis. They can be used to directly synthesize drugs or to synthesize related derivatives for specific drug synthesis applications. Derivatives can achieve targeted drug release, such as paclitaxel-levulinic acid derivatives, offering a way to reduce drug synthesis costs and simplify synthesis steps (Zhang et al., 2021).

Applications in Organic Synthesis and Catalysis

Research on pyridazine derivatives, including those with structural similarities to 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid, has shown their significance in the synthesis of novel materials and in catalysis. For instance, pyridazine and its derivatives are valuable for creating optoelectronic materials due to their incorporation into π-extended conjugated systems. These derivatives have been explored for their electroluminescent properties and potential in organic light-emitting diodes (OLEDs), highlighting the compound's relevance in advanced materials research (Lipunova et al., 2018).

Role in Synthesis of Biologically Active Compounds

The synthesis of pyridazine and related compounds involves methods that highlight their potential biological activities, including cardiovascular benefits. Pyridazine derivatives have been synthesized for various biological activities, suggesting the potential utility of this compound in developing compounds with desirable biological properties (Jakhmola et al., 2016).

Antioxidant, Antimicrobial, and Cytotoxic Activity

Natural carboxylic acids have been studied for their biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structural differences in carboxylic acids influence their bioactivity, offering insights into how derivatives of this compound might be explored for similar biological applications (Godlewska-Żyłkiewicz et al., 2020).

Environmental Impact Assessment

The environmental impact of organochlorine compounds, including chlorophenols, has been assessed to understand their effects on aquatic environments. This research is relevant for evaluating the environmental safety and degradation of chemical compounds like this compound, ensuring their responsible use in scientific research (Krijgsheld & Gen, 1986).

Properties

IUPAC Name

3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O2/c12-7-3-1-2-6(4-7)9-5-8(11(16)17)10(13)15-14-9/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAFISXZECJNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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